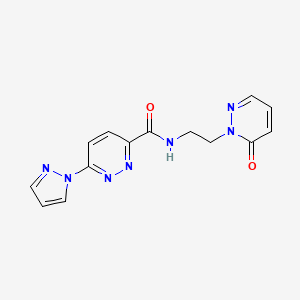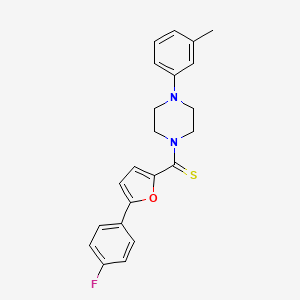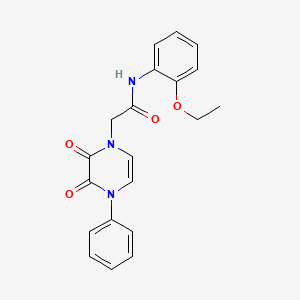
2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide, also known as EPPA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. EPPA is a synthetic molecule that belongs to the class of pyrazine derivatives. It has a molecular weight of 365.4 g/mol and a chemical formula of C20H20N2O4.
科学的研究の応用
Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including a compound similar to the one , have been synthesized and studied for their antioxidant activity. The study found that these ligands and their complexes exhibit significant antioxidant activity, highlighting their potential use in this field (Chkirate et al., 2019).
Antimalarial Drug Synthesis
Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, was investigated. This study presents a process optimization for the synthesis, which is crucial in the production of antimalarial drugs (Magadum & Yadav, 2018).
Allelochemicals in Agriculture
A study on benzoxazinones and related compounds, which have structural similarities to the given chemical, showed their importance in agriculture. These compounds have phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, making them valuable in agronomic applications (Macias et al., 2006).
Antimicrobial Activities
Research on novel thiazole derivatives incorporating a pyrazole moiety, similar to the compound , revealed significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Saravanan et al., 2010).
Cancer Research
Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and tested for anticancer activity. One compound showed significant cancer cell growth inhibition against several cancer cell lines, indicating potential applications in cancer treatment (Al-Sanea et al., 2020).
特性
IUPAC Name |
2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-2-27-17-11-7-6-10-16(17)21-18(24)14-22-12-13-23(20(26)19(22)25)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCATZECPGNWDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


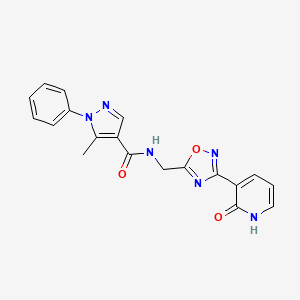
![Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate](/img/structure/B2451278.png)
![(2E)-2-[(2,5-difluorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)-3-[(2-methoxybenzyl)amino]acrylamide](/img/structure/B2451279.png)
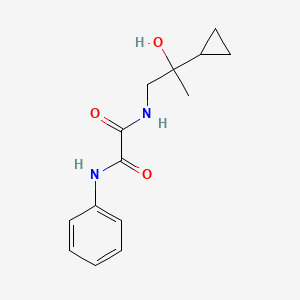
![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2451281.png)


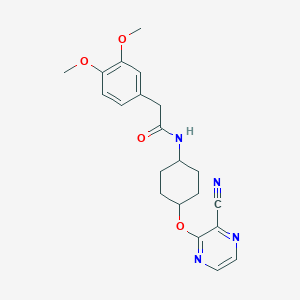
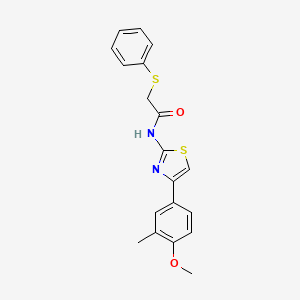
![4-({[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}methyl)phenyl methyl ether](/img/structure/B2451293.png)
